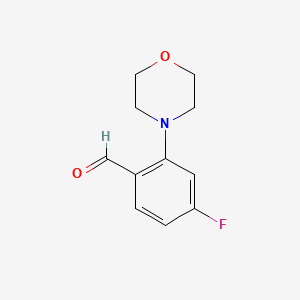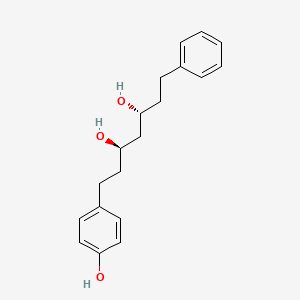
3-(Benzyloxy)-5-bromo-2-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-5-bromo-2-fluorophenol is an organic compound that features a benzyl ether group, a bromine atom, and a fluorine atom attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-bromo-2-fluorophenol typically involves multiple steps, starting with the bromination and fluorination of a phenol derivative. One common method involves the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-5-bromo-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions.
Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
3-(Benzyloxy)-5-bromo-2-fluorophenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-5-bromo-2-fluorophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The presence of the benzyl ether, bromine, and fluorine groups contributes to its unique reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 3-Benzyloxy-6-bromo-2-fluorophenol
- 3-(Benzyloxy)-5-chloro-2-fluorophenol
Uniqueness
3-(Benzyloxy)-5-bromo-2-fluorophenol is unique due to the specific combination of functional groups attached to the phenol ring. The presence of both bromine and fluorine atoms, along with the benzyl ether group, imparts distinct chemical properties that differentiate it from other similar compounds. These properties make it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H10BrFO2 |
|---|---|
Poids moléculaire |
297.12 g/mol |
Nom IUPAC |
5-bromo-2-fluoro-3-phenylmethoxyphenol |
InChI |
InChI=1S/C13H10BrFO2/c14-10-6-11(16)13(15)12(7-10)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 |
Clé InChI |
PRPBKABQNCHGDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=CC(=C2F)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


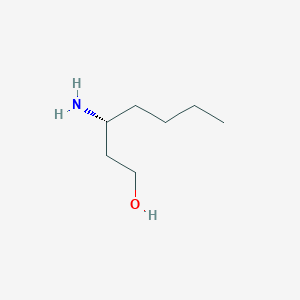
![(1S)-2'-[[(1-Methylethyl)amino]carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14024785.png)
![(1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B14024794.png)
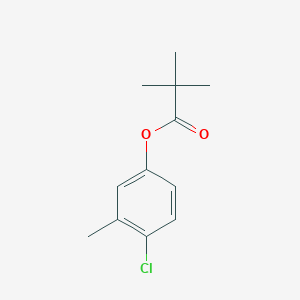
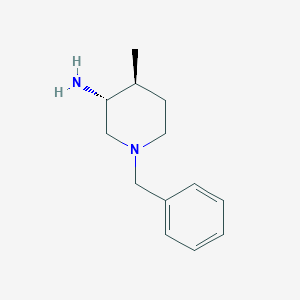
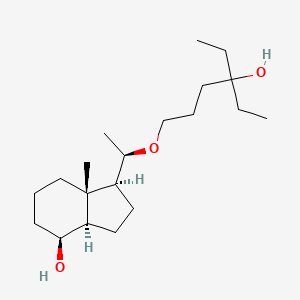

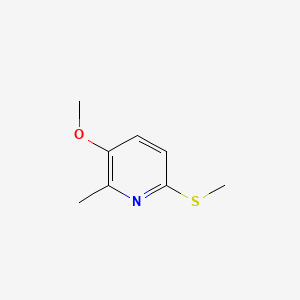
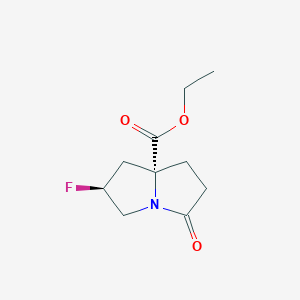
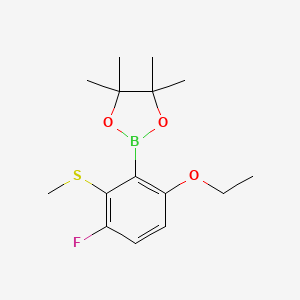
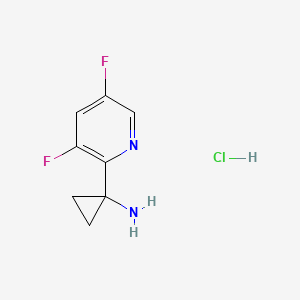
![4'-Chloro-3'-methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14024839.png)
